molecular formula C18H22O2<br>(C6H5C(CH3)2O)2<br>C18H22O2 B1199699 Dicumyl peroxide CAS No. 80-43-3

Dicumyl peroxide

Cat. No.: B1199699
CAS No.: 80-43-3
M. Wt: 270.4 g/mol
InChI Key: XMNIXWIUMCBBBL-UHFFFAOYSA-N
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Description

Dicumyl peroxide is an organic compound with the chemical formula C18H22O2 . It is classified as a dialkyl peroxide and is widely used in polymer chemistry. This compound is primarily utilized as an initiator and crosslinking agent in the production of low-density polyethylene .

Mechanism of Action

Dicumyl peroxide (DCP) is an organic compound with the formula (C6H5CMe2O)2, where Me represents a methyl group (CH3) . It is widely used in polymer chemistry as an initiator and crosslinking agent .

Target of Action

The primary target of DCP is the polymer chains in materials such as rubber and polyethylene. It acts as a crosslinking agent, forming bridges between these chains and thereby altering the material’s properties .

Mode of Action

DCP is relatively stable due to the steric protection provided by the several substituents adjacent to the peroxide group . Upon heating, it breaks down by homolysis of the relatively weak O-O bond . This process generates free radicals, which can initiate polymerization and crosslinking reactions .

Biochemical Pathways

The breakdown of DCP leads to the formation of free radicals, which can react with unsaturated bonds in the polymer chains. This reaction forms new bonds between the chains, resulting in a three-dimensional network structure . This process is a key part of the curing or vulcanization of rubber and the production of low-density polyethylene .

Pharmacokinetics

It’s important to note that dcp should be handled with care due to its reactive nature and potential hazards .

Result of Action

The crosslinking action of DCP results in significant changes in the physical properties of the polymer. Crosslinked polymers typically have improved strength, elasticity, and resistance to heat, chemicals, and electrical conductivity .

Action Environment

The action of DCP is influenced by environmental factors such as temperature and the presence of other chemicals. Higher temperatures can accelerate the breakdown of DCP and the subsequent crosslinking reactions . Additionally, impurities or other additives in the polymer can also affect the efficacy and stability of DCP .

Biochemical Analysis

Biochemical Properties

Dicumyl peroxide plays a significant role in biochemical reactions, primarily due to its ability to generate free radicals upon decomposition. These free radicals can initiate polymerization reactions and crosslinking processes. This compound interacts with various enzymes and proteins, particularly those involved in oxidative stress responses. For instance, it can interact with glutathione peroxidases, which catalyze the reduction of organic hydroperoxides to alcohols . This interaction is crucial in mitigating oxidative damage within cells.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by generating free radicals, which can lead to oxidative stress. This oxidative stress can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can alter the expression of genes involved in antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase . Additionally, this compound can affect the integrity of cellular membranes, leading to changes in membrane fluidity and permeability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the generation of free radicals. These radicals can interact with various biomolecules, including lipids, proteins, and nucleic acids. The primary mechanism involves the homolysis of the O-O bond in this compound, resulting in the formation of two cumyloxy radicals . These radicals can initiate lipid peroxidation, protein oxidation, and DNA damage. Furthermore, this compound can inhibit or activate specific enzymes, depending on the cellular context and the presence of other reactive species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but decomposes upon heating, releasing free radicals . Over time, the degradation of this compound can lead to a decrease in its efficacy as a crosslinking agent. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress, which may activate cellular defense mechanisms. At high doses, it can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and detoxification. It is metabolized by enzymes such as glutathione peroxidases, which reduce this compound to its corresponding alcohols . This reduction is crucial for preventing the accumulation of harmful peroxides within cells. Additionally, this compound can influence metabolic flux by altering the levels of metabolites involved in redox reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and mitochondria . Its distribution is influenced by factors such as cellular uptake, binding affinity to proteins, and the presence of other reactive species.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can induce mitochondrial oxidative stress and disrupt mitochondrial function . This localization is essential for understanding the compound’s impact on cellular metabolism and energy production.

Chemical Reactions Analysis

Types of Reactions: Dicumyl peroxide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various polymeric materials, such as crosslinked polyethylene and other polymer composites .

Properties

IUPAC Name

2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene
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InChI

InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
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InChI Key

XMNIXWIUMCBBBL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2
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Molecular Formula

C18H22O2, Array
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DSSTOX Substance ID

DTXSID1025017
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Molecular Weight

270.4 g/mol
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Physical Description

Dicumyl peroxide is a white powder with a characteristic odor. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White to yellow solid; mp = 39 deg C; [ICSC] Fine faintly beige crystals; [MSDSonline], YELLOW-TO-WHITE CRYSTALLINE POWDER.
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Boiling Point

266 °F at 760 mmHg (decomposes) (NTP, 1992), BP: 100 °C at 0.2 mm Hg
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Flash Point

Di-cup r, 160 °F (closed cup); di-cup t, 160 °F (closed cup), 71 °C c.c.
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 0.4 mg/L at 25 °C, Solubility in water: none
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Density

1.02, 1.0 g/cm³
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Vapor Density

9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.3
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Color/Form

Crystals from ethanol, Pale yellow to white granular solid

CAS No.

80-43-3
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Melting Point

40 °C, 39 °C
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Synthesis routes and methods I

Procedure details

Sodium methoxide (NaOCH3), toluene (anhydrous), dichloromethane, hexanes, activated neutral aluminum oxide (60 to 50 mesh), hydroquinone, methyl ethyl ketone peroxide, dimethylaniline, dicumylperoxide were obtained from commercial sources and used as received.
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Synthesis routes and methods II

Procedure details

When the reaction was run using a 1:1 mole ratio of α-methylstyrene to hydrogen peroxide, the reaction was very exothermic during the addition of the cumyl chloride and about two thirds of the way through the addition an uncontrollable exotherm occurred and the reaction mixture spewed out of the reactor. The reaction was repeated using one half as much cumyl chloride and phenol. Under these conditions, the reaction was controllable but a low yield of dicumyl peroxide was obtained and a considerable amount of cumene hydroperoxide was generated. The results are summarized in Table I.
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Synthesis routes and methods III

Procedure details

Into a 100 ml. open-top, jacketed reactor was placed 19.2 g. (0.162 m.) of α-methylstyrene, 4.4 g. (0.0285 m.) of distilled cumyl chloride and 37 g. (0.20 m.) of 82% assay cumene hydroperoxide. The mixture was stirred at 40°±2° C. for 5 hours. The reaction mixture was cooled to 20° and then stirred for 15 minutes with 40 ml. of 20% sodium hydroxide solution. The aqueous layer was discarded. The washing with caustic was repeated twice and the organic layer washed with 50 ml. portions of 20% sodium chloride solution until neutral. The organic layer was added to 400 ml. of water and the mixture distilled at 80-90 mm. on a steam bath until no further oil came over with the water. The pot residue was stirred vigorously and cooled to 0° by adding ice.
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Synthesis routes and methods IV

Procedure details

The oily material from the distillate weighed 48.5 g. and consisted of 26% cumene, 56% α-methylstyrene and lesser amounts of acetophenone and cumyl alcohol. This recovered material was used without purification in a subsequent run from which a 55.1% yield of dicumyl peroxide was obtained.
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55.1%

Synthesis routes and methods V

Procedure details

In another embodiment, a method for the production of phenol and acetone from a cumene hydroperoxide mixture comprises: a first stage and a second stage and at least two serially connected reactors, wherein the first stage comprises decomposition of a cumene hydroperoxide in the presence of a catalyst mixture to form phenol, acetone, and dicumyl peroxide mixture, and the second stage comprises formation of a phenol and acetone mixture from decomposition of the remainder of the cumene hydroperoxide and dicumyl peroxide formed in the first stage, wherein, the first stage further comprises: a) forming the catalyst mixture in a catalyst formation reactor by combining sulfuric acid and phenol in a weight ratio of from 2:1 to 1:1000, wherein the sulfuric acid is an aqueous sulfuric acid solution comprising at least 75 wt. % sulfuric acid; b) holding the catalyst mixture in the catalyst formation reactor at a temperature of about 35 to 45° C. for about 60 to 300 minutes; and c) adding the catalyst mixture to the cumene hydroperoxide mixture to form the phenol and acetone mixture, wherein the phenol and acetone mixture formed has a reduced level of hydroxyacetone as compared to a phenol and acetone mixture formed using a catalyst that is only sulfuric acid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
Dicumyl peroxide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dicumyl peroxide
Reactant of Route 6
Dicumyl peroxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.